3-Iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid
Overview
Description
3-Iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid: is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by the presence of an iodine atom at the 3rd position and a carboxylic acid group at the 5th position of the pyrazolo[3,4-B]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid typically involves the iodination of a preformed pyrazolopyridine core. One common method includes the treatment of diphenylhydrazone and pyridine with iodine, followed by cyclization to form the pyrazolopyridine ring . Another approach involves the use of 1-phenyl-3-methyl-5-amino-pyrazole, which is treated with 1,3-diketones in glacial acetic acid to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The carboxylic acid group can participate in cyclization reactions to form lactones or other cyclic derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substituted Derivatives: Products with various functional groups replacing the iodine atom.
Oxidized and Reduced Derivatives: Compounds with altered oxidation states.
Cyclic Derivatives: Lactones and other cyclic compounds formed through cyclization reactions.
Scientific Research Applications
Chemistry: 3-Iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It is used to investigate the interactions of pyrazolopyridine derivatives with various biological targets .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being explored for its activity against various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its derivatives are employed in the formulation of new drugs and crop protection agents .
Mechanism of Action
The mechanism of action of 3-Iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-B]pyridine: The parent compound without the iodine and carboxylic acid substituents.
3-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid: A similar compound with a methyl group instead of an iodine atom.
3-Chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid: A derivative with a chlorine atom instead of iodine.
Uniqueness: 3-Iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity. The iodine atom can participate in specific interactions with biological targets, making this compound particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
3-iodo-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-5-4-1-3(7(12)13)2-9-6(4)11-10-5/h1-2H,(H,12,13)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTUNPSLNLUDSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901224694 | |
Record name | 3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901224694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221288-26-1 | |
Record name | 3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221288-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901224694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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